Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester
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Overview
Description
Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester is a chemical compound with the molecular formula C13H17NO3. It is known for its unique structure, which includes a carbamate ester functional group. This compound is used in various scientific research applications due to its reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester typically involves the reaction of 4-methylphenyl isocyanate with 3-oxobutyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester: This compound has a similar structure but different substituents, leading to different reactivity and applications.
Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester: Another similar compound with variations in the substituents.
Uniqueness
Carbamic acid, (4-methylphenyl)(3-oxobutyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
845618-98-6 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl N-(4-methylphenyl)-N-(3-oxobutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-10-4-6-12(7-5-10)14(13(16)17-3)9-8-11(2)15/h4-7H,8-9H2,1-3H3 |
InChI Key |
IQYCLBGBSOUBLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCC(=O)C)C(=O)OC |
Origin of Product |
United States |
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